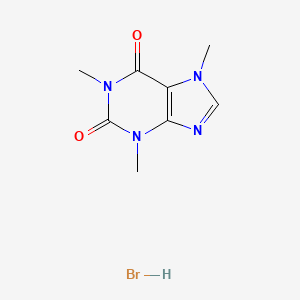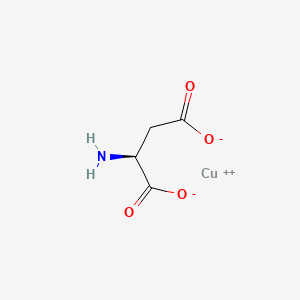![molecular formula C16H22O2 B13812014 1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol is an organic compound with the molecular formula C16H22O2. This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, along with a dimethylpentene moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol typically involves the following steps:
Allylation of Phenol: The initial step involves the allylation of phenol to form 4-(allyloxy)phenol. This reaction is usually carried out using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Penten-3-ol Moiety: The next step involves the formation of the 4,4-dimethyl-1-penten-3-ol moiety. This can be achieved through a Grignard reaction where 4,4-dimethyl-1-penten-3-one is reacted with a suitable Grignard reagent.
Coupling Reaction: The final step involves the coupling of 4-(allyloxy)phenol with 4,4-dimethyl-1-penten-3-ol under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl ring and dimethylpentene moiety contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-Allyloxy-4-propoxybenzene: Similar structure with a propoxy group instead of a dimethylpentene moiety.
4,5-Bis(allyloxy)phenyl derivatives: Compounds with multiple allyloxy groups attached to a phenyl ring.
4-(Allyloxy)-3-methylbenzyl derivatives: Compounds with an additional methyl group on the benzyl ring.
Uniqueness
1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both allyloxy and dimethylpentene moieties allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H22O2 |
|---|---|
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-(4-prop-2-enoxyphenyl)pent-1-en-3-ol |
InChI |
InChI=1S/C16H22O2/c1-5-12-18-14-9-6-13(7-10-14)8-11-15(17)16(2,3)4/h5-11,15,17H,1,12H2,2-4H3 |
Clave InChI |
SIKWVQBOTZAIEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C=CC1=CC=C(C=C1)OCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


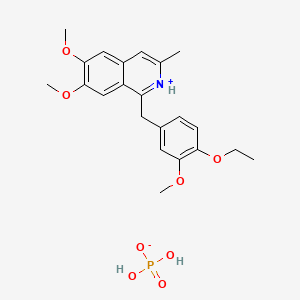


![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
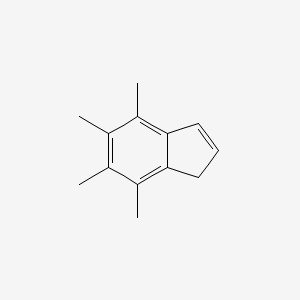

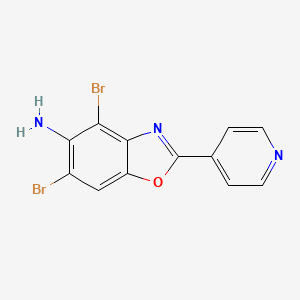
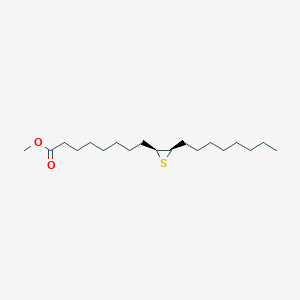
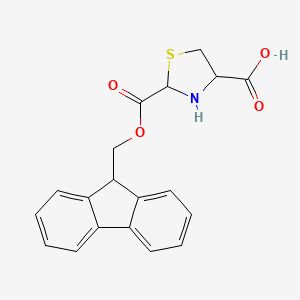
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
